5-Methyl-3-nitro-pyridine-2-thiol (CAS 25391-74-6): A Critical Building Block in Advanced Heterocyclic Synthesis and Drug Discovery
5-Methyl-3-nitro-pyridine-2-thiol (CAS 25391-74-6): A Critical Building Block in Advanced Heterocyclic Synthesis and Drug Discovery
Executive Summary
As modern medicinal chemistry increasingly focuses on complex, fused heterocyclic scaffolds to address challenging biological targets, the demand for highly functionalized building blocks has surged. 5-Methyl-3-nitro-pyridine-2-thiol (CAS 25391-74-6) represents a premier orthofunctionalized pyridine intermediate. Its unique substitution pattern—a strongly electron-withdrawing nitro group at C3, a nucleophilic thiol at C2, and a sterically compact, electron-donating methyl group at C5—makes it an indispensable precursor for synthesizing thiazolo[5,4-b]pyridines and other fused systems. This technical guide explores the physicochemical dynamics, synthetic methodologies, and downstream applications of this critical compound, providing a robust framework for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
Understanding the intrinsic properties of 5-methyl-3-nitro-pyridine-2-thiol is essential for optimizing reaction conditions and predicting its behavior in complex synthetic sequences.
Thiol-Thione Tautomerism
Like many 2-pyridinethiols, this compound exhibits pronounced thiol-thione tautomerism. In the solid state and in polar protic solvents, the equilibrium heavily favors the pyridine-2-thione form. This is driven by the stabilization of the resulting NH/C=S dipole and intermolecular hydrogen bonding. However, in alkaline conditions, deprotonation yields the highly nucleophilic thiolate anion, which is the active species in subsequent alkylation or cyclization reactions.
Electronic Effects
The reactivity of the pyridine core is dictated by the push-pull dynamics of its substituents:
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C3 Nitro Group (-I, -M): Dramatically lowers the LUMO of the pyridine ring, increasing the acidity of the thiol proton and stabilizing the thiolate anion.
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C5 Methyl Group (+I): Provides a mild inductive electron-donating effect, slightly modulating the electrophilicity of the ring compared to the unsubstituted analog, which can influence regioselectivity in downstream electrophilic aromatic substitutions.
Quantitative Data Profile
| Property | Value |
| Chemical Name | 5-Methyl-3-nitro-pyridine-2-thiol |
| CAS Number | 25391-74-6 [1] |
| Molecular Formula | C6H6N2O2S |
| Molecular Weight | 170.19 g/mol |
| Melting Point | 199.00°C - 200.00°C [2] |
| Typical Purity | ≥ 95.0% |
| Appearance | Yellow to orange crystalline powder |
Synthetic Pathways & Mechanistic Insights
The most efficient and scalable route to 5-methyl-3-nitro-pyridine-2-thiol is via Nucleophilic Aromatic Substitution (SNAr) starting from 2-chloro-5-methyl-3-nitropyridine.
Mechanistic Rationale
The strong electron-withdrawing nature of the C3 nitro group activates the C2 position by stabilizing the anionic Meisenheimer complex intermediate. While direct reaction with sodium hydrosulfide (NaSH) is possible, it often generates toxic hydrogen sulfide gas and can lead to oxidative dimerization (disulfide formation). Therefore, the thiourea route is preferred. Thiourea acts as an excellent S-nucleophile, forming an isothiouronium salt that is subsequently hydrolyzed under basic conditions to yield the target thiol cleanly.
Figure 1: SNAr pathway via isothiouronium intermediate.
Experimental Protocol: Synthesis via Thiourea
This protocol is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure successful conversion.
Reagents:
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2-Chloro-5-methyl-3-nitropyridine (1.0 eq)
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Thiourea (1.2 eq)
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Absolute Ethanol (Solvent)
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Potassium Hydroxide (KOH, 2.5 eq, aqueous solution)
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Hydrochloric Acid (HCl, 6M)
Step-by-Step Methodology:
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Isothiouronium Salt Formation: Suspend 2-chloro-5-methyl-3-nitropyridine (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (0.5 M concentration relative to the substrate).
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Reflux: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4-6 hours.
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Validation Checkpoint 1: The initial suspension will gradually dissolve, followed by the precipitation of the isothiouronium chloride salt as a dense, pale-yellow solid. Complete consumption of the starting material should be verified by TLC (Hexane:EtOAc 3:1).
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Base Hydrolysis: Cool the reaction mixture to room temperature. Slowly add an aqueous solution of KOH (2.5 eq). Heat the resulting mixture to reflux for an additional 2-3 hours.
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Validation Checkpoint 2: Upon addition of KOH, the solid will dissolve, and the solution will turn a deep, intense red/orange, indicating the formation of the soluble thiolate anion.
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Isolation: Cool the mixture to 0-5°C in an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2-3.
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Validation Checkpoint 3: Acidification protonates the thiolate, driving the equilibrium toward the neutral thione/thiol, which precipitates as a yellow/orange crystalline solid.
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Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove KCl and urea byproducts, and dry under high vacuum at 50°C.
Applications in Medicinal Chemistry & Proteostasis
5-Methyl-3-nitro-pyridine-2-thiol is highly valued in the synthesis of therapeutics targeting proteostasis dysfunction, neurodegeneration, and oncology [3]. The ortho-relationship of the nitro and thiol groups makes it an ideal precursor for thiazolo[5,4-b]pyridines .
Thiazolopyridine Scaffold Synthesis
The synthesis of fused thiazolopyridines involves a two-step sequence:
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Reduction: The C3 nitro group is reduced to an amine using iron powder and HCl (Béchamp reduction) or catalytic hydrogenation (Pd/C, H2). The resulting 3-amino-5-methyl-pyridine-2-thiol is highly air-sensitive and must be used immediately or stored under inert gas.
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Cyclization: The ortho-aminothiol is reacted with carbon disulfide (CS2) in the presence of a base, or with a carboxylic acid/orthoester under acidic conditions, to close the thiazole ring.
These scaffolds are critical pharmacophores in the development of kinase inhibitors, where the nitrogen of the pyridine and the heteroatoms of the thiazole ring participate in key hydrogen-bonding interactions within the ATP-binding pocket of target kinases.
Figure 2: Synthetic workflow from 2-pyridinethiol to therapeutic thiazolo[5,4-b]pyridines.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized 5-methyl-3-nitro-pyridine-2-thiol, rigorous analytical validation is required.
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1H NMR (DMSO-d6, 400 MHz): The spectrum is characterized by the downfield shift of the aromatic protons due to the nitro group. Expect a singlet for the C5 methyl group around δ 2.3 ppm. The C4 and C6 protons will appear as distinct doublets in the aromatic region (δ 8.0 - 8.5 ppm). The thiol/thione proton often appears as a broad exchangeable singlet far downfield (δ > 13 ppm) in dry DMSO, confirming the thione tautomer.
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LC-MS (ESI): In positive ion mode, the expected pseudo-molecular ion [M+H]+ is observed at m/z 171.0. In negative ion mode, the [M-H]- ion at m/z 169.0 is highly prominent due to the acidity of the thiol.
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HPLC: Reverse-phase HPLC (C18 column) using a gradient of Water/Acetonitrile (with 0.1% TFA) is recommended to monitor purity and detect potential disulfide dimers (which will elute significantly later than the monomeric thiol).
References
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Molaid. "2-Chloro-5-methyl-3-nitropyridine Reaction and Patent Data". URL: [Link]
